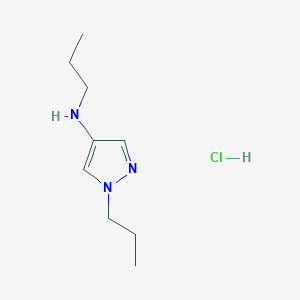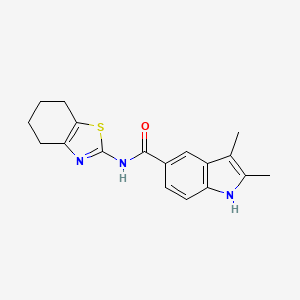
4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a chlorine atom and a morpholine ring bonded to a piperidine carbonyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common route might include:
Formation of the Pyrimidine Ring: Starting with a chlorinated pyrimidine precursor.
Introduction of the Morpholine Ring: Through nucleophilic substitution reactions.
Attachment of the Piperidine Carbonyl Group: Using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)thiomorpholine
Uniqueness
4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural elements, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C14H19ClN4O2 |
|---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19ClN4O2/c15-11-8-16-14(17-9-11)19-6-7-21-12(10-19)13(20)18-4-2-1-3-5-18/h8-9,12H,1-7,10H2 |
InChI Key |
IWXQILZESGMACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223237.png)

![(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12223241.png)

![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B12223260.png)


![1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one](/img/structure/B12223279.png)
![3-(4-tert-butylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223283.png)
![2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline](/img/structure/B12223284.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12223288.png)
![4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12223292.png)
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223302.png)

